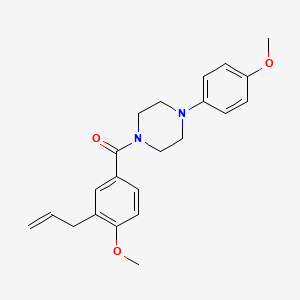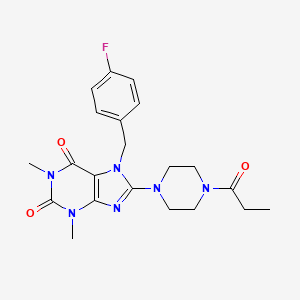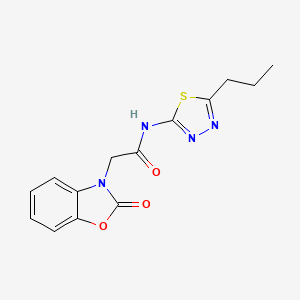![molecular formula C21H20ClNO3 B4879139 8-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-5-chloroquinoline](/img/structure/B4879139.png)
8-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-5-chloroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “8-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-5-chloroquinoline” is a complex organic molecule. It is a derivative of eugenol, which is a volatile phenolic bioactive compound . Eugenol is the major component of clove essential oil and has been identified in several aromatic plants . The compound has a simple structure, which presents three active sites: hydroxyl, allylic, and aromatic groups .
Synthesis Analysis
The synthesis of this compound might involve cyclotetramerization of 4-(2-(4-allyl-2-methoxyphenoxy)ethoxy)-5-chlorophthalonitrile with suitable metal salts . This process could potentially yield original cobalt, manganese, and zinc phthalocyanines including four chlorine and four 2-(4-allyl-2-methoxyphenoxy)ethoxy moieties .Aplicaciones Científicas De Investigación
Insecticidal Activity
Eugenol derivatives have been studied for their potential as insecticides . Research has shown that structural modifications to eugenol can significantly enhance its insecticidal properties . For instance, the introduction of a chloroquinoline group may affect the compound’s ability to disrupt insect cell viability, leading to potential applications in agricultural pest control.
Polymer Synthesis
Eugenol is a promising building block for the synthesis of radically polymerizable monomers . The addition of the chloroquinoline group could lead to the creation of novel polymers with unique properties, such as enhanced thermal stability or biodegradability, which could be beneficial in materials science.
Mecanismo De Acción
Target of Action
It contains a moiety similar to eugenol (4-allyl-2-methoxyphenol), which has been identified in several aromatic plants and has shown a wide range of biological activities .
Mode of Action
Eugenol has been shown to display a wide range of biological activities including antifungal, antimicrobial, anti-inflammatory, antioxidant, analgesic, anticancer, and antiparasitic effects .
Biochemical Pathways
Based on the known activities of eugenol, it can be inferred that this compound might affect various biochemical pathways related to inflammation, oxidative stress, pain perception, and cell proliferation .
Pharmacokinetics
The presence of the eugenol moiety might suggest similar pharmacokinetic properties to eugenol, which is known to be well absorbed and widely distributed in the body .
Result of Action
Based on the known effects of eugenol, it can be inferred that this compound might exert anti-inflammatory, antioxidant, analgesic, anticancer, and antiparasitic effects at the molecular and cellular levels .
Propiedades
IUPAC Name |
5-chloro-8-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO3/c1-3-5-15-7-9-18(20(14-15)24-2)25-12-13-26-19-10-8-17(22)16-6-4-11-23-21(16)19/h3-4,6-11,14H,1,5,12-13H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAKSQKOMCCBYGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCCOC2=C3C(=C(C=C2)Cl)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-8-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]quinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B4879056.png)
![2-[(N-allylglycyl)amino]-N-(2,4-dimethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4879062.png)

![[3-amino-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](4-bromophenyl)methanone](/img/structure/B4879100.png)
![7,8-dimethyl-4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B4879101.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(5-bromo-2-thienyl)methyl]piperazine](/img/structure/B4879105.png)
![N-[4-(aminosulfonyl)phenyl]-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B4879113.png)
![3-(cyclohexylmethyl)-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-quinazolinone](/img/structure/B4879119.png)

![2-{[3-(2-iodo-4-methylphenoxy)propyl]thio}pyrimidine](/img/structure/B4879129.png)
![5-ethyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B4879133.png)
![2,3-dimethyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B4879138.png)

